molecular formula C8H8N2O3 B3332622 5-Nitro-2,3-dihydrobenzofuran-6-amine CAS No. 911300-53-3

5-Nitro-2,3-dihydrobenzofuran-6-amine

Cat. No.: B3332622
CAS No.: 911300-53-3
M. Wt: 180.16 g/mol
InChI Key: GWGYKMGAWFKSAI-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydrobenzofuran-6-amine is a chemical compound with the molecular formula C8H8N2O3. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities. The presence of a nitro group and an amine group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,3-dihydrobenzofuran-6-amine typically involves the following steps:

    Nitration of 2,3-dihydrobenzofuran: The starting material, 2,3-dihydrobenzofuran, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the 5-position of the benzofuran ring.

    Reduction of Nitro Group: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclization: The resulting intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,3-dihydrobenzofuran-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-amino-2,3-dihydrobenzofuran.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-Nitro-2,3-dihydrobenzofuran-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-6-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The amine group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzofuran: Lacks the dihydro and amine groups, making it less versatile in certain reactions.

    2,3-Dihydrobenzofuran-6-amine: Lacks the nitro group, which reduces its potential for certain biological activities.

    5-Amino-2,3-dihydrobenzofuran: Similar structure but lacks the nitro group, affecting its reactivity and applications.

Uniqueness

5-Nitro-2,3-dihydrobenzofuran-6-amine is unique due to the presence of both nitro and amine groups, which allows it to participate in a wide range of chemical reactions and enhances its potential biological activities. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-nitro-2,3-dihydro-1-benzofuran-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h3-4H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGYKMGAWFKSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911300-53-3
Record name 5-nitro-2,3-dihydro-1-benzofuran-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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